molecular formula C24H35N3O2 B11947790 N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide CAS No. 881664-59-1

N'-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide

Cat. No.: B11947790
CAS No.: 881664-59-1
M. Wt: 397.6 g/mol
InChI Key: RICZNACNIOJNRU-NCELDCMTSA-N
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Description

N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with tetradecanehydrazide. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted quinoline compounds .

Scientific Research Applications

N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-((2-Oxo-1,2-dihydroquinolin-3-yl)methylene)tetradecanehydrazide is unique due to its specific structure, which combines a quinoline core with a hydrazone linkage and a long alkyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

881664-59-1

Molecular Formula

C24H35N3O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]tetradecanamide

InChI

InChI=1S/C24H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-23(28)27-25-19-21-18-20-15-13-14-16-22(20)26-24(21)29/h13-16,18-19H,2-12,17H2,1H3,(H,26,29)(H,27,28)/b25-19+

InChI Key

RICZNACNIOJNRU-NCELDCMTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N/N=C/C1=CC2=CC=CC=C2NC1=O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NN=CC1=CC2=CC=CC=C2NC1=O

Origin of Product

United States

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